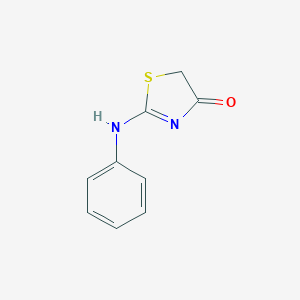

2-Phenylamino-thiazol-4-one

Description

Properties

IUPAC Name |

2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGBTPGRKGQPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC2=CC=CC=C2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359098 | |

| Record name | 2-Phenylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17823-27-7 | |

| Record name | 2-Phenylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylamino)-4,5-dihydro-1,3-thiazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tautomeric Landscapes of 2-Phenylamino-thiazol-4-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylamino-thiazol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The therapeutic efficacy and physicochemical properties of these derivatives are intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive exploration of the tautomerism exhibited by 2-phenylamino-thiazol-4-one derivatives. We will delve into the structural intricacies of the predominant amino-imino and keto-enol tautomers, the sophisticated analytical techniques employed for their characterization, and the subtle interplay of electronic and environmental factors that govern their equilibrium. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to understand, predict, and potentially manipulate the tautomeric behavior of this important class of heterocyclic compounds.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and the location of a double bond, is a fundamental concept in organic chemistry with profound implications for drug design and development. For orally bioavailable drugs, the prevalent tautomeric form can significantly influence key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, including solubility, lipophilicity, and receptor binding affinity. The 2-phenylamino-thiazol-4-one core, a recurring motif in pharmacologically active molecules, presents a fascinating case study in tautomeric complexity. A thorough understanding of its tautomeric landscape is therefore not merely an academic exercise but a critical component of rational drug design. These compounds are of significant interest due to their wide range of potential pharmaceutical applications, including anticancer, antibacterial, and antitrypanosomal activities.[1]

The Tautomeric Forms of 2-Phenylamino-thiazol-4-one Derivatives

The structural arrangement of the 2-phenylamino-thiazol-4-one core allows for the existence of several potential tautomers. The most significant of these are the amino-imino and keto-enol forms.

Amino-Imino Tautomerism

This is the most extensively studied tautomeric equilibrium in this class of compounds. It involves the migration of a proton between the exocyclic nitrogen atom of the phenylamino group and the endocyclic nitrogen atom of the thiazole ring. This results in two primary forms: the amino tautomer and the imino tautomer.

-

Amino Tautomer (2-phenylamino-1,3-thiazol-4(5H)-one): In this form, the proton resides on the exocyclic nitrogen, resulting in an amino group attached to the C2 position of the thiazole ring.

-

Imino Tautomer (2-phenylimino-thiazolidin-4-one): Here, the proton has migrated to the endocyclic nitrogen at the N3 position, leading to an imino group at the C2 position.

The existence of this amino-imino tautomerism has been confirmed through various spectroscopic techniques.[1]

Keto-Enol Tautomerism

In addition to the amino-imino equilibrium, the thiazol-4-one ring itself can exhibit keto-enol tautomerism. This involves the interconversion between the carbonyl group at the C4 position and a hydroxyl group, with a concurrent shift in the position of a double bond.

-

Keto Form (thiazol-4-one): This is the standard representation with a carbonyl group at the C4 position.

-

Enol Form (4-hydroxy-thiazole): This tautomer features a hydroxyl group at the C4 position and a double bond between C4 and C5.

The co-existence of both keto and enol forms has been observed in the crystal structures of related heterocyclic systems, often stabilized by intramolecular hydrogen bonding.[2][3]

The interplay between these two types of tautomerism can lead to a complex equilibrium involving multiple species. The following diagram illustrates the primary tautomeric possibilities.

Caption: Primary tautomeric equilibria in 2-phenylamino-thiazol-4-one derivatives.

Analytical Characterization of Tautomers

A multi-pronged analytical approach is essential to unambiguously identify and quantify the tautomeric forms of 2-phenylamino-thiazol-4-one derivatives in both the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution.

-

¹H NMR: The chemical shifts of the protons, particularly the N-H proton, can provide valuable information. The presence of distinct signals for the amino and imino forms at different chemical shifts can indicate a slow exchange process on the NMR timescale.

-

¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring, especially the C=O and C=N carbons, are sensitive to the tautomeric form. For instance, the presence of signals corresponding to both ketonic and enolic carbons can confirm keto-enol tautomerism.[4][5]

-

2D NMR Techniques: Advanced 2D NMR experiments such as HSQC, HMBC, and NOESY can provide crucial connectivity information to definitively assign the structure of the predominant tautomer.[6]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unequivocal evidence of the tautomeric form present in the solid state. By precisely locating the positions of all atoms, including hydrogen atoms, it can definitively distinguish between amino and imino tautomers. X-ray studies have been instrumental in demonstrating the prevalence of the amino tautomeric form in the solid state for several 2-phenylamino-thiazol-4-one derivatives.[7][8] This technique has also been used to confirm the near co-planar arrangement of the thiazolinone and phenyl rings, which can be stabilized by intramolecular hydrogen bonds.[7][8]

Spectroscopic Methods (IR and UV-Vis)

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the C=O, C=N, and N-H bonds are characteristic of each tautomer. For example, the presence of a strong absorption band corresponding to a carbonyl group (around 1700-1750 cm⁻¹) is indicative of the keto form.

-

UV-Visible Spectroscopy: The electronic transitions of the different tautomers occur at different wavelengths. By comparing the experimental spectra with those of model compounds with fixed tautomeric structures, the predominant form in solution can be inferred.[1]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying tautomerism. These methods can be used to:

-

Calculate the relative stabilities of different tautomers in the gas phase and in solution (using continuum solvent models like PCM).[9]

-

Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental data.[9][10]

-

Investigate the energy barriers for proton transfer between tautomers, providing insights into the kinetics of the interconversion process.[11]

The following workflow outlines a typical integrated approach for tautomer analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. sci-hub.box [sci-hub.box]

Mechanism of action of 2-phenylamino-thiazol-4-one as a kinase inhibitor

An In-Depth Technical Guide to the Mechanism of Action of 2-Phenylamino-thiazol-4-one as a Kinase Inhibitor

Introduction: The Rise of a Privileged Scaffold in Oncology

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space explored for kinase inhibition, certain molecular frameworks, known as "privileged scaffolds," have emerged as exceptionally effective starting points for drug design.

The 2-phenylamino-thiazol-4-one core is one such privileged scaffold. Its inherent structural and electronic properties make it an ideal anchor for binding within the highly conserved ATP-binding pocket of various kinases. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mechanism of action of 2-phenylamino-thiazol-4-one-based compounds as kinase inhibitors. It delves into the molecular interactions, key kinase targets, and the rigorous experimental methodologies required to elucidate and validate their mechanism from initial biochemical characterization to confirmation of target engagement in a cellular context.

The 2-Phenylamino-thiazol-4-one Core: A Structural Keystone for Kinase Inhibition

The thiazolidinone ring system, particularly the 2-phenylamino-thiazol-4-one variant, possesses a unique combination of features that enables it to function as a potent "hinge-binder"—a critical characteristic of most ATP-competitive kinase inhibitors. The blockade of signaling pathways involved in cancer progression is a primary strategy in developing drugs that act as protein kinase inhibitors[1].

-

Hydrogen Bonding Capability : The scaffold contains strategically positioned hydrogen bond donors and acceptors that can mimic the interactions of the adenine portion of ATP with the kinase hinge region. This interaction anchors the inhibitor within the active site.

-

Structural Rigidity and Planarity : The fused ring system provides a degree of rigidity, which is entropically favorable for binding, while allowing for specific conformations to fit diverse kinase active sites.

-

Tunable Substitution Points : The phenyl ring and other positions on the thiazol-4-one core are amenable to chemical modification. This allows medicinal chemists to systematically alter the compound's properties to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. Derivatives of this scaffold have been shown to inhibit a range of kinases, including Polo-like kinase 1 (Plk1), MAP kinase-interacting kinases (Mnks), and Aurora-A kinase[2][3][4].

Molecular Mechanism of Action: Competitive ATP Inhibition

The predominant mechanism by which 2-phenylamino-thiazol-4-one derivatives inhibit kinase activity is through direct, competitive binding at the ATP-binding site. This site is composed of several key features that the scaffold effectively exploits.

-

Hinge Region Interaction : The N-H group of the phenylamino linker and the nitrogen atom in the thiazole ring are perfectly positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This is the most critical interaction for anchoring the molecule.

-

Occupation of the Adenine Pocket : The thiazol-4-one ring itself sits within the space typically occupied by the adenine ring of ATP.

-

Exploration of Hydrophobic Pockets : The phenyl group extends into a nearby hydrophobic pocket, and substitutions on this ring can be designed to interact with other regions of the active site, thereby conferring selectivity for specific kinases over others. Molecular docking studies of related rhodanine derivatives, for example, have shown that key interactions with binding site residues are achieved through oxygen and sulfur atoms within the core structure[5][6][7][8].

Key Kinase Targets and Signaling Pathways

The versatility of the 2-phenylamino-thiazol-4-one scaffold has led to the development of inhibitors targeting a diverse array of kinases implicated in cancer cell signaling. These kinases often belong to pathways controlling cell cycle progression, proliferation, and survival.

Experimental Validation Workflow: From Enzyme to Cell

A rigorous, multi-faceted experimental approach is essential to fully characterize the mechanism of action of a novel kinase inhibitor. This workflow progresses from direct enzymatic inhibition to biophysical binding characterization and finally to confirmation of target engagement and functional effects in a cellular environment.

Sources

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]

Introduction: The Versatility of the 2-Phenylamino-thiazol-4-one Core

An In-Depth Technical Guide to the Biological Activities of Novel 2-Phenylamino-thiazol-4-one Scaffolds

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. The 2-aminothiazole nucleus, and specifically the 2-phenylamino-thiazol-4-one scaffold, represents one such versatile core.[1][2] This heterocyclic system is a prominent feature in a multitude of compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3] Its synthetic accessibility, typically through the robust Hantzsch thiazole synthesis, combined with its capacity for diverse functionalization, allows for the fine-tuning of its biological profile. This guide provides a comprehensive exploration of the multifaceted biological activities of novel 2-phenylamino-thiazol-4-one derivatives, grounded in recent scientific findings and aimed at researchers and professionals in drug development.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively studied therapeutic application of 2-phenylamino-thiazol-4-one derivatives is in oncology. These compounds exert their anticancer effects through several distinct and often overlapping mechanisms, primarily centered on the inhibition of key cellular signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Targeting Key Oncogenic Drivers

1.1.1. Kinase Inhibition A primary mechanism of action is the inhibition of various protein kinases that are often dysregulated in cancer.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Several derivatives have been identified as potent inhibitors of CDKs, which are critical regulators of the cell cycle and transcription.[4][5] Specifically, compounds based on a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine structure have shown high potency against CDK9.[4][6][7] Inhibition of CDK9 is particularly strategic; it prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[4][8] This selective targeting of survival proteins effectively reinstates the apoptotic program in cancer cells, which often rely on high levels of these proteins to evade cell death.[4][7] For instance, compound 12u was identified as a highly selective CDK9 inhibitor with an IC₅₀ of 7 nM, demonstrating over 80-fold selectivity against CDK2.[4][6][7] This activity translates into potent anticancer effects in primary chronic lymphocytic leukemia cells with a significant therapeutic window compared to normal B- and T-cells.[4][7]

-

MAPK-Interacting Kinase (Mnk) Inhibition: Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been discovered as potent inhibitors of Mnk2.[8] The phosphorylation of the eukaryotic initiation factor 4E (eIF4E) by Mnks is crucial for tumorigenesis. By inhibiting Mnk2, these compounds can reduce the expression of the Mcl-1 anti-apoptotic protein and promote apoptosis in cancer cells, such as acute myeloid leukemia cell lines.[8]

-

Other Kinase Targets: The versatility of the scaffold allows it to target other kinases as well. Hybrid molecules incorporating the 2-arylimino-4-thiazolidinone and phenylaminopyrimidine cores have shown inhibitory activity against Abl kinase, the target of imatinib in chronic myeloid leukemia (CML).[9] Additionally, derivatives have been designed to inhibit spleen tyrosine kinase (SYK) and c-Met kinase, further broadening their potential anticancer applications.[10][11]

1.1.2. Induction of Apoptosis A convergent outcome of the kinase-inhibitory and other cellular effects of these compounds is the induction of programmed cell death, or apoptosis.

-

Caspase-Dependent Pathway: Treatment with these derivatives has been shown to induce apoptosis in a caspase-dependent manner.[4] This is evidenced by the activation of key executioner caspases like caspase-3, as well as initiator caspases-7, 8, 9, and 10.[4][12] The process often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12]

-

Mitochondrial Disruption: The compounds can trigger the intrinsic pathway by reducing the mitochondrial membrane potential, a critical event that leads to the release of pro-apoptotic factors like cytochrome C from the mitochondria into the cytosol.[12]

-

Modulation of Apoptotic Proteins: Studies have shown that active compounds can alter the expression levels of key proteins in the apoptotic cascade, such as increasing the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax.[12]

1.1.3. Cell Cycle Arrest In addition to inducing apoptosis, 2-phenylamino-thiazol-4-one derivatives can halt the proliferation of cancer cells by arresting the cell cycle. Depending on the specific compound and cell line, this arrest can occur at different phases, such as the G0/G1 or G2/M transitions.[9][13]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative compounds against various human cancer cell lines.

| Compound Class/Reference | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Mechanism Highlights |

| 5-Benzylidene-2-arylimino-4-thiazolidinone (Compound 15)[9] | K562 (Chronic Myeloid Leukemia) | 3.52 | Abl kinase inhibition, G0/G1 cell cycle arrest |

| 5-Benzylidene-2-arylimino-4-thiazolidinone (Compound 8)[9] | K562 (Chronic Myeloid Leukemia) | 5.26 | Abl kinase inhibition, G2/M cell cycle arrest |

| 2-Amino-4-phenylthiazole amide (Compound 5b)[10] | HT29 (Colon Cancer) | 2.01 | c-Met kinase inhibition (IC₅₀ = 180.63 nM) |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c)[13] | MCF-7 (Breast Cancer) | 2.57 | Cell cycle arrest, Apoptosis induction |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c)[13] | HepG2 (Liver Cancer) | 7.26 | Cell cycle arrest, Apoptosis induction |

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).

Materials:

-

Human tumor cell lines (e.g., MCF-7, K562)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at the appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the test compounds (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and stain for 10-30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ value using non-linear regression analysis.[12]

Visualization of Key Pathways and Workflows

Caption: CDK9 inhibition by thiazol-4-one derivatives blocks Mcl-1 expression, promoting apoptosis.

Caption: Workflow for determining cell viability using the Sulforhodamine B (SRB) assay.

Antimicrobial and Antifungal Activity

The 2-phenylamino-thiazol-4-one scaffold is also a promising framework for the development of new antimicrobial agents, addressing the critical need for novel drugs to combat resistant pathogens.

Spectrum of Activity

Derivatives have demonstrated broad-spectrum activity against a panel of clinically relevant microbes:

-

Gram-Positive Bacteria: Potent activity has been observed against strains like Staphylococcus aureus and Bacillus subtilis.[14][15]

-

Gram-Negative Bacteria: Compounds have shown inhibitory effects against Escherichia coli and Pseudomonas aeruginosa.[14][16]

-

Fungi: Significant antifungal activity has been reported against Candida albicans, Aspergillus brasiliensis, and Rhizopus oryzae.[14][16] Some compounds exhibited activity comparable or superior to the standard drug fluconazole.[16]

Data Summary: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class/Reference | Microbial Strain | MIC (µg/mL) |

| Phenylthiazolyl-amino-thiazolidin-4-one (7c, 7d)[14] | E. coli, S. aureus, B. subtilis | 6.25 |

| Phenylthiazolyl-amino-thiazolidin-4-one (7a, 7b, 7e)[14] | R. oryzae | 3.125 |

| N-phenyl-thiazol-2-amine derivative (3e)[15] | Gram-positive strains | 31.25 |

| N-phenyl-thiazol-2-amine derivative (3e)[15] | Candida strains | 7.81 |

| Hydroxyphenyl-thiazolyl-coumarin (1b, 1g)[16] | Candida albicans | 7.81 |

| Hydroxyphenyl-thiazolyl-coumarin (1b, 1g)[16] | Aspergillus brasiliensis | 15.62 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial/fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the OD at 600 nm.

Caption: Workflow for the broth microdilution method to determine the MIC of an antimicrobial agent.

Anti-inflammatory Activity

Certain 2-phenylamino-thiazol-4-one derivatives have also been evaluated for their anti-inflammatory potential, showing promise as selective inhibitors of key enzymes in the inflammatory cascade.

Mechanism of Action: COX-2 Inhibition

The primary anti-inflammatory mechanism identified for this scaffold is the inhibition of cyclooxygenase (COX) enzymes. Some thiazolylpyrazole derivatives have demonstrated good anti-inflammatory activity with selective inhibition of COX-2 over COX-1.[17] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. Selective COX-2 inhibitors are desirable as they are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[17]

Data Summary: In Vitro Anti-inflammatory Activity

| Compound Class/Reference | Assay | Result |

| Phenylthiazolyl-amino-thiazolidin-4-one (7d)[14] | In vitro anti-inflammatory | IC₅₀ = 1.27 µg/mL |

| Thiazolylpyrazole (10a, 10b)[17] | COX-2 Inhibition | Higher selectivity vs. Indomethacin |

Other Biological Activities

The structural plasticity of the 2-phenylamino-thiazol-4-one scaffold has enabled its exploration for other therapeutic targets:

-

11β-HSD1 Inhibition: Novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized and identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[18] This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic diseases like type 2 diabetes and obesity. One of the most active compounds showed 82.82% inhibition of 11β-HSD1 at a 10 µM concentration.[18]

Synthesis Overview: The Hantzsch Reaction

The synthesis of the 2-phenylamino-thiazol-4-one core is most commonly achieved via the Hantzsch thiazole synthesis. This versatile reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For 4-thiazolidinones, the reaction is between a thiourea and an α-haloacetic acid or its ester.[5][9][15] Further modifications, such as Knoevenagel condensation with aldehydes, can be used to introduce diversity at the C-5 position of the thiazolidinone ring, which is often crucial for biological activity.[9]

Caption: General synthesis of 5-substituted 2-phenylamino-thiazol-4-ones.

Conclusion and Future Directions

The 2-phenylamino-thiazol-4-one scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with particularly compelling data in the fields of oncology, infectious diseases, and inflammation. The ability to target multiple key proteins, such as CDKs, Mnks, and COX-2, underscores the therapeutic potential of this chemical class.

Future research should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The exploration of novel substitutions on the phenyl and thiazole rings, guided by structure-activity relationship studies and computational modeling, will be crucial. Furthermore, investigating the potential of these compounds in combination therapies, particularly in oncology, could unlock synergistic effects and overcome drug resistance. The continued exploration of this versatile scaffold holds significant promise for the development of the next generation of targeted therapeutics.

References

-

Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. [Link]

-

Gaudreault, F., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindoles. Archiv der Pharmazie, 344(8), 512-519. [Link]

-

(2024). Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-One Derivatives. ResearchGate. [Link]

-

Soyer, Z., et al. (2019). Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids. Archiv der Pharmazie, 352(12), e1900194. [Link]

-

Oniga, O., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link]

-

(2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. [Link]

-

Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 942-952. [Link]

-

Reyes-Pérez, E., et al. (2022). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. Pharmaceuticals, 15(2), 226. [Link]

-

Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Newcastle University ePrints. [Link]

-

Farghaly, T. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479. [Link]

-

Shao, H., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of Medicinal Chemistry, 56(3), 640-659. [Link]

-

Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Wójcik, M., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(15), 4567. [Link]

-

El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

-

(2023). Overview on Biological Activities of Thiazole Derivatives. ResearchGate. [Link]

-

Szałabska, K., et al. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 11099. [Link]

-

Ghorab, M. M., et al. (2010). Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 45(9), 3978-3985. [Link]

-

Gîrd, C. E., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(13), 10564. [Link]24/13/10564)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 7. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies [mdpi.com]

Structure-activity relationship (SAR) of 2-phenylamino-thiazol-4-one analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenylamino-thiazol-4-one Analogs

Introduction: The Thiazol-4-one Core as a Privileged Scaffold

The five-membered thiazolidinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects.[1][3][4][5] Among these, the 2-phenylamino-thiazol-4-one core has emerged as a particularly fruitful template for drug discovery. The strategic placement of the phenylamino group at the C2 position provides a versatile anchor for structural modifications, profoundly influencing the molecule's interaction with biological targets.

This guide offers a comprehensive analysis of the structure-activity relationships (SAR) for 2-phenylamino-thiazol-4-one analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural alterations and their resulting biological outcomes. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the key chemical features that govern the potency and selectivity of this promising class of molecules.

Part 1: Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs is fundamental to any SAR study. The 2-phenylamino-thiazol-4-one scaffold is typically assembled via established heterocyclic chemistry routes, most notably variations of the Hantzsch reaction or by cyclizing N-aryl-2-chloroacetamide derivatives with ammonium thiocyanate.[2][6] These methods offer high synthetic versatility, allowing for systematic modifications at three key positions: the N-phenyl ring (R¹), the thiazolidinone nitrogen at position 3 (R²), and the methylene group at position 5 (R³).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4- One Derivatives | Open Access Journal of Pharmaceutical Research [medwinpublisher.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Discovery and Synthesis of New 2-Phenylamino-thiazol-4-one Derivatives

An In-Depth Technical Guide

Introduction: The Therapeutic Promise of the Thiazol-4-one Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as foundational scaffolds for the development of novel therapeutic agents. The thiazolidinone ring system, particularly the 2-amino-thiazol-4-one core, represents one such "privileged structure." These compounds are noted for their remarkable chemical versatility and their ability to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[1] The 2-phenylamino-thiazol-4-one derivatives, a specific subset of this class, have garnered significant attention due to their potent and diverse pharmacological activities. Scientific literature reveals that these molecules exhibit significant anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery and synthesis of novel 2-phenylamino-thiazol-4-one derivatives. We will delve into the strategic rationale behind their synthesis, provide detailed experimental protocols, and explore the critical aspects of their biological evaluation and structure-activity relationships (SAR).

Section 1: Synthetic Strategies for the Thiazol-4-one Core

The construction of the thiazole or thiazolidinone ring is a cornerstone of synthetic organic chemistry. The selection of a synthetic route is often a balance between yield, reaction time, accessibility of starting materials, and scalability.

The Hantzsch Thiazole Synthesis: A Foundational Approach

The most classical and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[4][5] This reaction typically involves the condensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide or, for the synthesis of 2-aminothiazoles, a thiourea derivative.[5][6] The reaction proceeds via a nucleophilic attack of the sulfur atom from the thiourea onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[4] This method is valued for its simplicity and the ready availability of its precursors.[5]

Caption: Hantzsch thiazole synthesis reaction pathway.

While the Hantzsch synthesis is robust for creating 2-aminothiazoles, the direct synthesis of 2-imino-thiazolidin-4-ones (which exist in tautomeric equilibrium with 2-amino-thiazol-4-ones) often employs a variation involving α-haloacetic acids or their derivatives.

A General Protocol for 2-(4-substituted-phenylimino)thiazolidin-4-one Synthesis

A highly effective and common strategy involves the heterocyclization of corresponding N-aryl-2-chloroacetamides with a thiocyanate salt, such as ammonium thiocyanate.[7] This approach provides a direct route to the desired scaffold.

Rationale for Experimental Choices:

-

Reactants: Substituted N-aryl-2-chloroacetamides are chosen as they provide the nitrogen, the phenyl ring with its desired substitutions, and the carbonyl carbon for the thiazolidinone ring, along with a reactive chloro-group for cyclization. Ammonium thiocyanate serves as the source for the sulfur atom and the imino nitrogen.

-

Solvent: A polar aprotic solvent like acetone or ethanol is typically used to facilitate the dissolution of the reactants and the ionic intermediate.

-

Catalyst/Conditions: The reaction is often refluxed to provide the necessary activation energy for the cyclization to proceed at a reasonable rate.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-chlorophenyl)-2-chloroacetamide (1.0 eq) in 100 mL of absolute ethanol.

-

Reaction Initiation: To this solution, add ammonium thiocyanate (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% ethyl acetate/50% hexane.[8]

-

Work-up and Isolation: After completion, cool the mixture to room temperature. Pour the contents into a beaker containing 200 mL of ice-cold water and stir.[8]

-

Purification: The precipitated solid product is collected by vacuum filtration through a Buchner funnel. Wash the crude product thoroughly with water to remove any unreacted salts.[8]

-

Final Product: Recrystallize the solid from absolute ethanol to yield the pure 2-((4-chlorophenyl)imino)thiazolidin-4-one. Dry the product under vacuum.

Modern Synthetic Enhancements

To improve reaction times, yields, and the overall environmental footprint, modern methodologies are often employed. Microwave-assisted synthesis has proven particularly effective for Hantzsch-type reactions, often reducing reaction times from hours to minutes and improving yields.[9][10] One-pot, multicomponent procedures are also gaining traction, where starting materials are combined in a single flask to form the final product without isolating intermediates, enhancing efficiency.[5]

Section 2: Structural Elucidation and Characterization

Unambiguous confirmation of the synthesized molecular structures is critical. A combination of spectroscopic techniques is employed for this purpose.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected peaks for a 2-phenylamino-thiazol-4-one derivative would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ketone in the ring (around 1660-1690 cm⁻¹), and C=N stretching (around 1630-1650 cm⁻¹).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals include a singlet for the CH₂ group in the thiazole ring, aromatic protons on the phenyl ring, and a broad singlet for the N-H proton.[11]

-

¹³C NMR: Confirms the carbon skeleton, with characteristic signals for the carbonyl carbon (C=O) and the imine carbon (C=N).[9]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[6]

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed structure.[6]

Section 3: Biological Evaluation and Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing these derivatives is to identify compounds with potent and selective biological activity.

Workflow for Biological Screening

The synthesized compounds are typically subjected to a battery of in vitro assays to determine their therapeutic potential.

Caption: From synthesis to lead identification.

Protocol: In Vitro Kinase Inhibition Assay (Example: CDK9)

Many 2-phenylamino-thiazole derivatives are potent kinase inhibitors.[12][13]

-

Assay Preparation: Prepare an assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Compound Dilution: Serially dilute the test compounds in DMSO to create a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, a fixed concentration of the CDK9 enzyme, and the ATP substrate.

-

Initiation: Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Structure-Activity Relationship (SAR) Insights

SAR analysis is crucial for optimizing lead compounds to enhance efficacy and reduce toxicity.[1] For 2-phenylamino-thiazol-4-one derivatives, specific structural modifications have been shown to significantly impact biological activity.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenylamino group are critical.

-

Substitution on the Thiazole Ring: Modifications at the C5 position of the thiazole ring can be used to explore new binding interactions within the target protein's active site.

Table 1: Illustrative SAR Data for Hypothetical 2-Phenylamino-thiazol-4-one Derivatives against CDK9

| Compound ID | R-Group (on Phenyl Ring) | Yield (%) | CDK9 IC₅₀ (nM)[12][13] |

| HZ-01 | H | 75 | 520 |

| HZ-02 | 4-Cl | 82 | 85 |

| HZ-03 | 4-F | 85 | 92 |

| HZ-04 | 4-OCH₃ | 78 | 210 |

| HZ-05 | 3,4-diCl | 71 | 35 |

| HZ-06 | 4-NO₂ | 65 | 150 |

This data is illustrative and serves to demonstrate typical SAR trends. As shown in the table, the addition of a halogen at the 4-position (HZ-02, HZ-03) significantly improves potency compared to the unsubstituted parent compound (HZ-01). Dihalogenation (HZ-05) further enhances this activity.

Conclusion and Future Directions

The 2-phenylamino-thiazol-4-one scaffold continues to be a highly productive platform for the discovery of new drug candidates. Its synthetic accessibility, primarily through robust methods like the Hantzsch synthesis and its modern variations, allows for the rapid generation of diverse chemical libraries. The profound influence of substituent patterns on biological activity underscores the importance of systematic SAR studies. Future research will likely focus on developing more selective inhibitors by exploiting subtle differences in target active sites, improving pharmacokinetic properties for better in vivo performance, and exploring novel therapeutic applications for this versatile and powerful class of heterocyclic compounds.

References

- A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (n.d.). Google Cloud.

- A Comparative Analysis of 2-Aminothiazole Synthesis Methods - Benchchem. (n.d.). BenchChem.

- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 28). Google Cloud.

- Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube.

- Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.

- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Institutes of Health.

- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Institutes of Health.

- A Comparative Guide to Novel Thiazole Synthesis Methodologies. (n.d.). BenchChem.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (n.d.). ResearchGate.

- Structure–activity relationship of thiazolidin-4-one derivatives of 1,3,4-oxadiazole/thiadiazole ring. (n.d.). ResearchGate.

- Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. (n.d.). PubMed.

- Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). (2025, May 17). National Institutes of Health.

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). [No Source Found].

- Recent Development in the Synthesis of Thiazoles. (2022, September 1). Bentham Science Publishers.

- (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate.

- Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science Publisher.

- 4-thiazolidinone derivatives: Significance and symbolism. (2025, February 20). Google Cloud.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013, January 9). ACS Publications.

- (PDF) Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. (2025, August 7). ResearchGate.

- Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020, September 20). PubMed.

- Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (n.d.). PubMed.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022, September 8). [No Source Found].

- Synthesis of 2‐phenylamino‐4‐substituted hydrazonothiazole analogs 3–6. (n.d.). ResearchGate.

- Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. (2013, February 14). PubMed.

Sources

- 1. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-thiazolidinone derivatives: Significance and symbolism [wisdomlib.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Degradation of 2-Phenylamino-thiazol-4-one Under Physiological Conditions

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant agents. Within this class, 2-phenylamino-thiazol-4-one represents a key pharmacophore whose stability is paramount to its efficacy and safety. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of this compound under physiological conditions. We will explore its inherent structural liabilities, predict and detail its primary degradation pathways, and provide validated, step-by-step protocols for comprehensive stability assessment. The methodologies herein are grounded in regulatory expectations and are designed to build a robust data package for developmental decision-making.

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole ring is a cornerstone of modern drug design, prized for its ability to engage in a variety of biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2] The specific structure of 2-phenylamino-thiazol-4-one combines this versatile core with a phenylamino substituent, creating a molecule with significant therapeutic potential but also with inherent chemical liabilities. Understanding its degradation profile under physiological conditions (pH, temperature, and enzymatic activity) is not merely a regulatory hurdle but a fundamental aspect of drug development.[3][4] It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.[5][6] This guide serves as a comprehensive resource for elucidating this profile.

Structural Features and Predicted Stability Profile

The stability of 2-phenylamino-thiazol-4-one is intrinsically linked to its molecular architecture. The key features influencing its degradation are:

-

The Thiazol-4-one Ring: This heterocyclic core contains a labile amide-like (thio-lactam) bond within the ring. This site is a primary target for nucleophilic attack, particularly hydrolysis.

-

The Exocyclic Amine: The phenylamino group's nitrogen can influence the electron density of the thiazole ring, modulating its reactivity.

-

The Sulfur Atom: The sulfur heteroatom is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially altering the molecule's biological activity and solubility.

The primary anticipated degradation pathway under physiological conditions is hydrolysis . The thiazolone ring is susceptible to cleavage, a reaction that can be catalyzed by both acidic and basic conditions.[7][8]

Primary Degradation Pathways: Mechanisms and Implications

A thorough understanding of degradation mechanisms is essential for identifying degradants and developing stability-indicating analytical methods.

Hydrolytic Degradation

Hydrolysis is the most probable degradation route in the aqueous environment of the body. The reaction involves the nucleophilic attack of water on the carbonyl carbon of the thiazol-4-one ring. This process is pH-dependent and can be accelerated in both acidic and basic environments.[9][10]

The proposed mechanism involves the opening of the thiazolone ring to form a transient tetrahedral intermediate, which then collapses to yield N-(phenylcarbamothioyl)glycine or related derivatives.[7]

Oxidative Degradation

Oxidation, particularly at the sulfur atom, presents another significant degradation pathway. This can be initiated by reactive oxygen species present in biological systems or through exposure to atmospheric oxygen, often catalyzed by metal ions.[11] The formation of sulfoxide and sulfone derivatives can drastically alter the polarity and pharmacological properties of the parent molecule.

A Framework for Experimental Stability Assessment

To empirically determine the stability of 2-phenylamino-thiazol-4-one, a multi-stage approach is required, beginning with forced degradation and progressing to studies under simulated physiological conditions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[3][9][12] These studies involve exposing the drug substance to conditions more severe than those anticipated during storage or use.[3][9] The goal is to achieve a target degradation of 10-20%, which is sufficient to detect and characterize the resulting degradants without destroying the molecule entirely.[12]

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration | Purpose |

| Acid Hydrolysis | 0.1 M HCl | 2-24 hours at 60°C | To simulate gastric conditions and identify acid-labile sites. |

| Base Hydrolysis | 0.1 M NaOH | 1-8 hours at RT | To identify base-labile sites, such as amides and esters.[10] |

| Oxidation | 3% H₂O₂ | 24 hours at RT | To identify sites susceptible to oxidation. |

| Thermal | 80°C (Dry Heat) | 48-72 hours | To assess intrinsic thermal stability. |

| Photostability | ICH Q1B Option II | Per ICH Q1B | To evaluate degradation upon exposure to light.[13][14] |

Stability in Simulated Physiological Fluids

While forced degradation provides a map of potential liabilities, studies in simulated physiological fluids offer more direct insights into the compound's fate in vivo.

-

Simulated Gastric Fluid (SGF) & Simulated Intestinal Fluid (SIF): These studies assess stability in the gastrointestinal tract, which is crucial for orally administered drugs. The compound is incubated in SGF (pH ~1.2) and SIF (pH ~6.8) at 37°C, with samples taken at various time points (e.g., 0, 30, 60, 120 minutes).

-

Plasma Stability: This assay determines the compound's stability in the presence of metabolic enzymes found in blood plasma.[15] The compound is incubated in fresh plasma (e.g., human, rat) at 37°C, and its disappearance is monitored over time.[15]

Analytical Methodology: The Stability-Indicating HPLC-UV/MS Method

The cornerstone of any stability study is a validated, stability-indicating analytical method.[16][17] This is a method that can accurately quantify the decrease of the active pharmaceutical ingredient (API) and separate it from any degradation products, excipients, or impurities.[12] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the technique of choice.[16][18]

Detailed Protocol: Stability-Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating 2-phenylamino-thiazol-4-one from its potential degradation products.

1. Instrumentation and Columns:

- HPLC system with a Diode Array Detector (DAD) or UV detector and a Mass Spectrometer (MS).

- Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point.[16]

2. Mobile Phase Preparation:

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Rationale: Formic acid acts as a modifier to improve peak shape and is compatible with MS detection. Acetonitrile is a common organic modifier with good UV transparency.

3. Chromatographic Conditions (Initial):

- Flow Rate: 1.0 mL/min.[18]

- Injection Volume: 10 µL.

- Column Temperature: 30°C.

- Detection Wavelength: Select the λmax of the parent compound (e.g., 240 nm), and monitor across a range using DAD to detect degradants with different chromophores.[16]

- Gradient Elution: Start with a high aqueous percentage and gradually increase the organic phase (e.g., 10% B to 90% B over 20 minutes). This is crucial for separating compounds with a wide range of polarities, which is expected in a degradation sample.

4. Method Validation (Self-Validating System):

- Specificity: Inject stressed samples (acid, base, oxidative, etc.). The method is specific if the parent peak is resolved from all degradant peaks with a resolution factor >1.5. Peak purity analysis using a DAD is mandatory to confirm that the parent peak is spectrally homogenous.

- Linearity: Analyze a series of at least five concentrations of the parent compound. Plot peak area vs. concentration and determine the correlation coefficient (r²), which should be ≥0.999.

- Accuracy & Precision: Perform replicate injections of known concentrations. Accuracy (% recovery) should be within 98-102%, and precision (Relative Standard Deviation, RSD) should be <2%.

Conclusion

The stability of 2-phenylamino-thiazol-4-one under physiological conditions is a critical quality attribute that must be thoroughly investigated during drug development. Its primary liability is the hydrolytic cleavage of the thiazolone ring, with oxidation also posing a potential risk. A systematic approach, beginning with forced degradation studies to elucidate potential degradation pathways and followed by targeted assessments in simulated biological fluids, is paramount. The development of a robust, validated, stability-indicating HPLC method is the linchpin of this entire evaluation, providing the reliable data needed to ensure the development of a safe, stable, and effective therapeutic agent. This guide provides the foundational principles and actionable protocols to achieve that goal.

References

-

ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

Overview of the Chemistry of 2-Thiazolines. ACS Publications (Chemical Reviews). [Link]

-

Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

-

Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. [Link]

-

Thiazole - Wikipedia. Wikipedia. [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]

-

Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. Johns Hopkins University. [Link]

-

Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). ResearchGate. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Scribd. [Link]

-

Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

-

The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water. PubMed. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

-

Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health (PMC). [Link]

-

ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). The Association of Southeast Asian Nations. [Link]

-

Synthesis of aminothiazoles: polymer-supported approaches. Royal Society of Chemistry. [Link]

-

Spotlight on stability: API and drug product testing. Almac Group. [Link]

-

Aims, forms and conditions of drug stability testing. ResearchGate. [Link]

-

synthesis of thiazoles. YouTube. [Link]

-

Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. [Link]

-

Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. ResearchGate. [Link]

-

Previous Oxidative Degradation Experiments on MEA. ResearchGate. [Link]

-

Oxidative Degradation of Amines With High-Temperature Cycling. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. almacgroup.com [almacgroup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 16. scielo.br [scielo.br]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Therapeutic Potential of 2-Phenylamino-thiazol-4-one Compounds

This guide provides a comprehensive technical overview of 2-phenylamino-thiazol-4-one compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities, and present detailed methodologies for their pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising scaffold.

Introduction: The Thiazol-4-one Core and its Therapeutic Promise

The thiazole ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds and approved drugs.[1][2] The derivatization of this core, particularly at the 2- and 4-positions, has led to the discovery of molecules with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of a phenylamino group at the 2-position of the thiazol-4-one ring, in particular, has been shown to be a critical determinant of biological activity, offering a versatile platform for the development of novel therapeutic agents. These compounds have demonstrated potential in modulating key cellular pathways implicated in various diseases, making them a focal point of contemporary drug discovery efforts.[4][5]

Chemistry and Synthesis: Building the 2-Phenylamino-thiazol-4-one Scaffold

The synthesis of 2-phenylamino-thiazol-4-one derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[6] This versatile method typically involves the condensation of a thiourea derivative with an α-halocarbonyl compound. Variations of this approach allow for the introduction of diverse substituents on the phenyl ring and the thiazole core, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

A general synthetic scheme is outlined below:

Caption: Inhibition of the CDK9 pathway by a 2-phenylamino-thiazol-4-one derivative.

Antimicrobial Activity

Several studies have highlighted the potent antimicrobial activity of 2-phenylamino-thiazol-4-one compounds against a range of bacterial and fungal pathogens. [6][7]Some synthesized molecules have demonstrated greater potency than reference drugs against the tested strains. [6]The antibacterial activity appears to be more pronounced against Gram-positive bacteria. [6] Mechanism of Action:

While the exact mechanisms are still under investigation, molecular docking studies suggest that these compounds may inhibit essential microbial enzymes. For example, some derivatives have shown a high affinity for S. aureus FtsZ protein, which is crucial for bacterial cell division. [7]Other studies have pointed towards the inhibition of glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of the bacterial cell wall. [8]

Pharmacological Evaluation: A Methodological Guide

The therapeutic potential of novel 2-phenylamino-thiazol-4-one compounds is assessed through a series of in vitro and in vivo assays. The following workflow provides a general framework for this evaluation process.

Caption: A typical workflow for the pharmacological evaluation of 2-phenylamino-thiazol-4-one compounds.

In Vitro Cytotoxicity Assay (MTT Protocol)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-phenylamino-thiazol-4-one compounds in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the bacterial or fungal strain in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the 2-phenylamino-thiazol-4-one compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-phenylamino-thiazol-4-one derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.

| R Group (Phenyl Ring) | R' Group (Thiazole Ring) | Biological Activity | Reference |

| Electron-withdrawing (e.g., -NO2, -Cl) | H | Enhanced antimicrobial activity | [8] |

| Electron-donating (e.g., -OCH3) | H | Improved antibacterial activity | [8] |

| Bulky substituents | Varied | Can influence kinase selectivity | [9] |